Stannane, tetraiodo-
Overview
Description
Synthesis Analysis
The synthesis of different stannanes is described in several papers. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized from 2-bromo-3,3,3-trifluoropropene in one step, showcasing the versatility of stannanes in synthetic chemistry . Another example is the synthesis of tetrakis(di-tert-butylmethylsilyl)distannene, which was achieved by a coupling reaction of tBu2MeSiNa with SnCl2-diox in THF . These syntheses highlight the reactivity of stannanes and their potential for creating complex molecules.
Molecular Structure Analysis
The molecular structure of stannanes can be quite complex, as seen in the heptacoordinate trichlorostannane with a triarylmethyl-type tetradentate ligand, which showed a heptacoordinate structure with specific interatomic distances . The tetraethyl stannane's structure and conformations were investigated using quantum chemical calculations, revealing that the most abundant conformers are those with symmetry C1 . The structural study of bis-, tris-, and tetra-[1,3,5]-dithiazinanyl silanes and stannanes provided insights into the conformation of compounds in the solid state and the presence of weak S/Si and S/Sn interactions .
Chemical Reactions Analysis
The chemical reactivity of stannanes is highlighted in several papers. For example, tetraallylic, tetraallenic, and tetrapropargylic stannanes react with aldehydes to provide unsaturated alcohols with good to excellent yields, demonstrating the utility of stannanes in organic synthesis . The double allylation reactions of (2-azaallyl)stannanes to synthesize N,N-bis(3-butenyl)amines and their conversion to tetrahydroazepines via ring-closing metathesis show the versatility of stannanes in complex reaction sequences . Additionally, the Ullmann coupling reaction was used as a new approach to synthesize tetraarylstannanes, indicating the potential for stannanes to participate in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of stannanes are diverse. The photoelectron study of tetramethyl stannane using synchrotron radiation provided valuable information on the binding energies for the valence and Sn 4d orbitals, which are important for understanding the electronic structure of stannanes . The organoboration of tetrakis(trimethylsilylethynyl)stannane and the subsequent X-ray structure analysis of a 5-stannaspiro[4.4]nona-1,3,6,8-tetraene derivative revealed the influence of steric crowding on the molecular structure, which can affect the physical properties of these compounds .
Scientific Research Applications
Ullmann Coupling Reaction : Tetraarylstannanes, including derivatives of stannane, tetraiodo-, are formed under Ullmann reaction conditions, which involve activated copper bronze and tin powder. These compounds are used in crystal structure analysis and have applications in symmetry studies of organometallic compounds (Shaikh, Parkin, & Lehmler, 2006).
Synthesis and Structural Analysis : Organyl stannanes, including derivatives of stannane, tetraiodo-, have been synthesized and investigated for their structural properties using X-ray diffraction. These studies help in understanding the bond lengths and bulkiness effects in organometallic compounds (Puff et al., 1989).
Stability Studies : Research on monohalogeno derivatives of stannane reveals insights into the stability of tin-hydrogen bonds and their decomposition temperatures. Such studies are crucial for understanding the stability and reactivity of organotin compounds (Bellama & Gsell, 1971).
Photopolymerization Initiators : Acylstannanes derived from stannane, tetraiodo-, serve as photoinitiators for radical photopolymerization, especially in applications requiring high penetration depths and fast photobleaching. Their low cytotoxicity makes them suitable for medical and dental materials (Mitterbauer et al., 2018).
Electronic Structure Studies : Photoelectron studies of tetramethyl stannane derivatives provide insights into their valence and Sn 4d orbitals, which are fundamental for understanding the electronic structure of organotin compounds (Novák et al., 1987).
Conformational Analysis : Tetraethyl stannane and its structural and conformational properties have been studied using quantum chemical calculations and deuterium NMR spectroscopy. These studies are important for understanding the behavior of flexible molecules in liquid crystalline phases (Emsley, 2006).
Organic Synthesis : Tetraallylic, tetraallenic, and tetrapropargylic stannanes are used in the allylation of carbonyl compounds, contributing to the synthesis of unsaturated alcohols and demonstrating versatility in organic synthesis (McCluskey et al., 2001).
Cyclization Reactions : Enantio-enriched α-(homoallyloxy)alkyllithiums undergo cyclization induced by Sn-Li transmetallation, resulting in α,β-disubstituted tetrahydrofurans. This process is significant for asymmetric synthesis and chiral compound production (Tomooka, Komine, & Nakai, 1997).
Green Chemistry : Tetraallylstannane is employed in a water-based procedure for the allylation of acetals and carbonyl compounds, minimizing environmental impact and allowing for solvent recycling (McCluskey, 1999).
Structural Chemistry : Tetrakis(2-methyl-2-phenylpropyl)stannane has been structurally determined, providing insights into bond angles and interactions in organotin compounds (Low & Wardell, 2000).
Safety And Hazards
Future Directions
The detailed characterization of stannane should help correctly identify it in extreme ultraviolet lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls . Another study suggests that stannane’s versatile properties make it valuable for various applications such as catalysis, organic synthesis, and material science.
properties
IUPAC Name |
tetraiodostannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYLOWPSRZOFX-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn](I)(I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnI4, I4Sn | |
Record name | tin(IV) iodide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tin(IV)_iodide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064876 | |
Record name | Tin iodide (SnI4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannic iodide | |
CAS RN |
7790-47-8 | |
Record name | Tin iodide (SnI4) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7790-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannic iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, tetraiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tin iodide (SnI4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tin tetraiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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